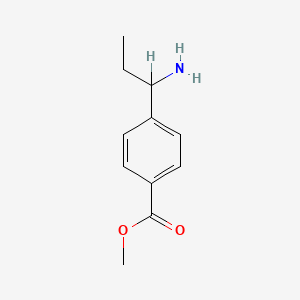

Methyl 4-(1-aminopropyl)benzoate

Description

Methyl 4-(1-aminopropyl)benzoate (CAS: 1196046-98-6 as its hydrochloride salt) is a benzoate ester derivative featuring a 1-aminopropyl substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₅NO₂ (free base), with a hydrochloride salt molecular weight of 229.703 g/mol .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl 4-(1-aminopropyl)benzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |

InChI Key |

JLBNOAILKFNVMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Alkyl-Amino Chains

(S)-Methyl 4-(1-aminoethyl)benzoate (CAS: 222714-37-6)

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Synthesis: Prepared via a reaction between 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate, achieving an 83% yield .

- Key Differences: The shorter aminoethyl chain reduces steric bulk compared to the aminopropyl group in the target compound. This may influence solubility and interaction with biological targets.

Methyl 4-(1-aminopropyl)benzoate Hydrochloride

Quinoline-Based Benzoate Derivatives (C1–C7 Series)

A series of quinoline-piperazine benzoate derivatives (e.g., C1–C7) share the methyl benzoate core but incorporate substituted quinoline moieties linked via a piperazine ring . Examples include:

| Compound | Substituent on Quinoline | Molecular Features | Synthesis Yield |

|---|---|---|---|

| C1 | Phenyl | Yellow solid, 1H NMR/HRMS confirmed | Not specified |

| C2 | 4-Bromophenyl | White solid | Not specified |

| C3 | 4-Chlorophenyl | White solid | Not specified |

| C7 | 4-Trifluoromethylphenyl | Yellow solid | Not specified |

- Key Differences: The quinoline-piperazine architecture introduces π-π stacking and hydrogen-bonding capabilities, which are absent in this compound.

Ethyl 4-Hydroxybenzoate Derivatives

Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (38)

Pesticide Esters ()

Compounds like bromopropylate and chloropropylate share ester functionalities but feature bulky halogenated aryl groups instead of aminoalkyl chains. These are used as acaricides, highlighting how substituent choice dictates application—pharmaceutical vs. agrochemical .

Critical Analysis of Structural and Functional Variations

- Electronic Effects: Halogenated quinoline derivatives (C2–C4) exhibit stronger electron-withdrawing effects, which could stabilize charge-transfer interactions in drug-receptor complexes .

- Salt vs. Free Base: The hydrochloride salt of this compound improves solubility in polar solvents, a critical factor in formulation .

Preparation Methods

Reaction Mechanism and Optimization

-

Step 1 : 4-(1-Aminopropyl)benzoic acid is refluxed with methanol and 30% HCl, forming the methyl ester hydrochloride intermediate.

-

Step 2 : The reaction mixture is cooled to 5–10°C, and the pH is adjusted to 6–7 using 4% NaOH to neutralize excess HCl.

-

Step 3 : Methanol/water is distilled under reduced pressure, and methylene chloride is added for extraction. The aqueous phase pH is further adjusted to 10–11 with NaOH to liberate the free amine.

Critical Parameters

-

Temperature Control : Maintaining 5–10°C during pH adjustment prevents premature hydrolysis.

-

Solvent Selection : Methylene chloride achieves >85% extraction efficiency, while toluene requires NaCl saturation for comparable yields.

Catalytic Hydrogenation of Oxime Intermediates

An alternative route starts with 4-carboxybenzaldehyde or its methyl ester, proceeding through oxime formation and subsequent hydrogenation.

Synthetic Pathway

-

Oxime Formation :

-

Catalytic Hydrogenation :

Yield and Byproduct Analysis

-

Conversion Rate : >90% with Pd/C, but dimer byproducts increase if NaOH <0.2× oxime weight.

-

Industrial Feasibility : High-pressure requirements limit scalability compared to esterification.

Alternative Synthetic Routes

Hofmann Rearrangement

Enzymatic Esterification

-

Lipase-catalyzed transesterification in non-aqueous media is explored but lacks industrial validation.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Esterification | HCl, NaOH | Reflux, 5–10°C, pH 10–11 | 88–89% | High yield, low cost, no high pressure | Requires precise pH control |

| Catalytic Hydrogenation | Pd/C, NaOH | 20–50 atm H₂, 25–70°C | >90% | Scalable oxime intermediate | High-pressure equipment, dimer risk |

| Hofmann Rearrangement | H₂SO₄, NH₃ | Acidic hydrolysis | ≤70% | Simple reagents | Low yield, side reactions |

Industrial-Scale Considerations

-

Cost Efficiency : Classical esterification is preferred for its minimal reagent complexity and avoidance of high-pressure systems.

-

Purification : Methylene chloride extracts are stored at 0–5°C to inhibit oligomerization.

-

Environmental Impact : Pd/C hydrogenation generates less waste compared to stoichiometric HCl/NaOH use .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amination | NaBH₃CN, MeOH, 0°C → RT, 12h | 78–85 | |

| Esterification | H₂SO₄, MeOH, reflux, 6h | 90 | |

| Purification | Silica gel chromatography (EtOAc/Hexane) | 95% purity |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to verify the benzoate backbone and aminopropyl side chain (e.g., δ 2.5–3.0 ppm for CH₂-NH₂) .

- HPLC : To assess purity (>98% for biological assays) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 222.1) .

Advanced: How can researchers optimize reaction yields while minimizing side-product formation?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) during amination reduce imine byproducts .

- Catalyst Screening : Use of Pd/C or Raney Ni for selective reduction of intermediates .

- In-line Monitoring : Real-time FTIR or HPLC to track reaction progress and adjust stoichiometry .

Data Contradiction Note : While NaBH₃CN gives higher yields (85%) in amination, NaBH₄ may reduce ester groups, requiring careful reagent selection .

Advanced: How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

- Standardized Assays : Use identical cell lines (e.g., HEK293) and assay protocols to minimize variability .

- SAR Analysis : Compare analogs (e.g., methyl vs. ethyl esters) to isolate structural contributions to activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., GPCRs), focusing on the aminopropyl group’s electrostatic interactions .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .

- QSAR Models : Train models on analogs to predict logP and IC₅₀ values .

Advanced: What strategies ensure enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation .

- Chromatography : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol for resolution .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

Advanced: How can mechanistic studies elucidate the compound’s bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.